molecular formula C15H17BrN2O3S B275237 5-bromo-2-propoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide

5-bromo-2-propoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide

Cat. No. B275237
M. Wt: 385.3 g/mol
InChI Key: DVSQXWBLVKEARG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-2-propoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide is a chemical compound that belongs to the sulfonamide class of compounds. It is a white crystalline powder that is used in scientific research for various purposes.

Mechanism of Action

The mechanism of action of 5-bromo-2-propoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide is not fully understood. However, it is known to bind to GPCRs and modulate their activity. It has been shown to act as an antagonist at the histamine H3 receptor and an agonist at the dopamine D3 receptor.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-bromo-2-propoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide are dependent on the specific GPCR it interacts with. For example, when it acts as an antagonist at the histamine H3 receptor, it can increase wakefulness and cognitive function. On the other hand, when it acts as an agonist at the dopamine D3 receptor, it can modulate reward-related behavior and addiction.

Advantages and Limitations for Lab Experiments

One advantage of using 5-bromo-2-propoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide in lab experiments is its high potency and selectivity for specific GPCRs. This allows for precise modulation of GPCR activity without affecting other signaling pathways. However, one limitation is its limited solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the use of 5-bromo-2-propoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide in scientific research. One direction is the development of more potent and selective compounds that can target specific GPCRs with higher affinity. Another direction is the use of this compound in the development of novel therapeutics for various diseases such as sleep disorders, addiction, and cognitive impairment. Additionally, the use of this compound in combination with other drugs or therapies may also hold promise for future research.
In conclusion, 5-bromo-2-propoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide is a useful tool compound in scientific research for studying GPCR signaling pathways and their role in various physiological processes. Its high potency and selectivity make it a valuable tool for precise modulation of GPCR activity. Future research directions include the development of more potent and selective compounds and the use of this compound in the development of novel therapeutics for various diseases.

Synthesis Methods

The synthesis of 5-bromo-2-propoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide involves the reaction of 2-bromo-5-nitrobenzenesulfonamide with 2-pyridinemethanol and propyl alcohol in the presence of a base. The product is then purified by recrystallization to obtain the final compound.

Scientific Research Applications

5-bromo-2-propoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide has been widely used in scientific research as a tool compound for various purposes. It has been used as a ligand for G protein-coupled receptors (GPCRs) such as the histamine H3 receptor and the dopamine D3 receptor. It has also been used as a tool compound to study the role of GPCRs in various physiological processes such as sleep, memory, and addiction.

properties

Product Name

5-bromo-2-propoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide

Molecular Formula

C15H17BrN2O3S

Molecular Weight

385.3 g/mol

IUPAC Name

5-bromo-2-propoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide

InChI

InChI=1S/C15H17BrN2O3S/c1-2-9-21-14-7-6-12(16)10-15(14)22(19,20)18-11-13-5-3-4-8-17-13/h3-8,10,18H,2,9,11H2,1H3

InChI Key

DVSQXWBLVKEARG-UHFFFAOYSA-N

SMILES

CCCOC1=C(C=C(C=C1)Br)S(=O)(=O)NCC2=CC=CC=N2

Canonical SMILES

CCCOC1=C(C=C(C=C1)Br)S(=O)(=O)NCC2=CC=CC=N2

Origin of Product

United States

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